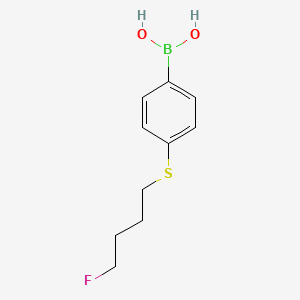

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid

説明

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a butylsulfanyl group bearing a fluorine atom at the terminal position. The boronic acid (–B(OH)₂) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry . The fluoro-butylsulfanyl substituent introduces unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

特性

CAS番号 |

958451-97-3 |

|---|---|

分子式 |

C10H14BFO2S |

分子量 |

228.10 g/mol |

IUPAC名 |

[4-(4-fluorobutylsulfanyl)phenyl]boronic acid |

InChI |

InChI=1S/C10H14BFO2S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,1-2,7-8H2 |

InChIキー |

IVVHXSWZYXQHDY-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(C=C1)SCCCCF)(O)O |

製品の起源 |

United States |

準備方法

Sequential Functionalization of the Benzene Ring

This method involves stepwise introduction of the sulfanylalkyl and boronic acid groups. A plausible sequence includes:

-

Thiolation : Introducing the 4-fluoro-butylsulfanyl group via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

-

Borylation : Installing the boronic acid group using Miyaura borylation with bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.

For example, 4-bromothioanisole could undergo alkylation with 1-fluoro-4-bromobutane under basic conditions, followed by palladium-catalyzed borylation. However, competing side reactions, such as oxidation of the thioether, necessitate careful optimization of reaction conditions.

Pre-functionalized Boronic Acid Intermediates

An alternative route starts with a boronic acid-containing precursor. For instance, 4-mercaptophenylboronic acid could be alkylated with 1-fluoro-4-iodobutane in the presence of a base like potassium carbonate. This method avoids harsh borylation conditions post-thioether formation but requires stable boronic acid intermediates.

Detailed Synthetic Protocols

Thiol-Ether Formation via Nucleophilic Substitution

Step 1: Synthesis of 4-Fluoro-butylsulfanylbenzene

-

Reagents : 4-Bromothiophenol, 1-fluoro-4-bromobutane, K2CO3, DMF.

-

Procedure :

-

Dissolve 4-bromothiophenol (1 equiv) and 1-fluoro-4-bromobutane (1.2 equiv) in anhydrous DMF.

-

Add K2CO3 (2 equiv) and heat at 80°C for 12 hours under nitrogen.

-

Extract with ethyl acetate, wash with brine, and dry over Na2SO4.

-

Purify via column chromatography (hexane/ethyl acetate 9:1) to yield 4-(4-fluoro-butylsulfanyl)bromobenzene.

-

Step 2: Miyaura Borylation

-

Reagents : 4-(4-fluoro-butylsulfanyl)bromobenzene, B2Pin2, Pd(dppf)Cl2, KOAc, dioxane.

-

Procedure :

Purification and Stabilization Techniques

Boronic acids are prone to protodeboronation and oxidation. The following methods enhance stability and purity:

Alkaline Extraction and Acid Precipitation

Chromatographic Purification

-

Use silica gel chromatography with eluents such as dichloromethane/methanol (95:5) to separate boronic acids from byproducts like deboronated aromatics.

Critical Reaction Parameters

Challenges and Mitigation Strategies

Boronic Acid Instability

化学反応の分析

科学研究への応用

化学: 4-(4-フルオロブチルスルファニル)ベンゼンボロン酸は、有機合成におけるビルディングブロックとして使用されます。それは、複雑な分子の調製とクロスカップリング反応に使用されています。

生物学: 生物学研究では、この化合物は、酵素阻害とタンパク質-リガンド相互作用を研究するために使用されています。それは、酵素と受容体の結合部位を調査するためのプローブとして役立ちます。

医学: この化合物は、特に新薬開発における医薬品化学で潜在的な用途があります。それは、生物学的経路を調節する能力とその潜在的な治療効果について調査されています。

産業: 工業部門では、4-(4-フルオロブチルスルファニル)ベンゼンボロン酸は、ポリマーやコーティングを含む先進材料の製造に使用されています。また、センサーや電子デバイスの開発にも使用されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity : Boronic acids, including 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid, have been studied for their potential anticancer properties. They can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been explored in various studies, highlighting the compound's role as a potential therapeutic agent against cancers such as multiple myeloma and lymphoma .

Drug Delivery Systems : The unique properties of boronic acids allow them to be utilized in targeted drug delivery systems. Their ability to form complexes with biomolecules can enhance the specificity and efficacy of drug formulations, particularly in delivering chemotherapeutic agents directly to tumor sites.

Biochemical Applications

Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For example, boronic acids can act as reversible inhibitors for proteases and kinases, making them valuable in drug design aimed at modulating enzyme activity .

Sensor Development : The boronic acid moiety can be employed in the development of sensors for detecting sugars and other biomolecules. The reversible binding with diols allows for the construction of sensitive detection systems that can be used in clinical diagnostics .

Case Study 1: Anticancer Properties

A study published in PubMed explored the effects of various boronic acids on cancer cell lines. It demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple myeloma cells when combined with other therapeutic agents like bortezomib. This combination therapy was shown to enhance apoptosis through proteasome inhibition .

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity observed | Potential for combination therapies in cancer treatment |

Case Study 2: Enzyme Inhibition

Research highlighted the use of boronic acids as enzyme inhibitors in drug formulations aimed at stabilizing enzyme activity in detergents. The addition of this compound was found to enhance the stability and efficacy of lipases used in laundry detergents, demonstrating its industrial applicability .

| Application | Enzyme Type | Outcome |

|---|---|---|

| Industrial Enzyme Stabilization | Lipases | Increased stability and performance in detergents |

作用機序

類似の化合物との比較

類似の化合物:

4-(4-フルオロブチルスルファニル)ベンゼン: ボロン酸基を欠いているため、反応性と用途が異なります。

4-(4-フルオロブチルスルファニル)ベンゼンスルホン酸: ボロン酸基の代わりにスルホン酸基を含むため、化学的性質と用途が異なります。

4-(4-フルオロブチルスルファニル)ベンゼンカルボン酸: カルボン酸基を特徴としており、反応性と生物学的活性を変化させます。

独自性: 4-(4-フルオロブチルスルファニル)ベンゼンボロン酸は、フルオロブチルスルファニル基とボロン酸基の両方が存在するため、独自です。この組み合わせは、異なる化学的性質を与え、研究と産業におけるさまざまな用途に適した汎用性の高い化合物になります。

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituent on the benzene ring critically impacts lipophilicity, electronic properties, and reactivity. Key analogs include:

*Note: Molecular weight estimated based on substituent composition.

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituents influence reaction rates and yields:

- 4-(Methylthio)phenylboronic acid : Moderate reactivity due to electron-donating –SCH₃ group; used in aryl-aryl bond formation .

- 4-Biphenylboronic acid : High reactivity in biaryl synthesis due to extended π-system stabilizing transition states .

- Sulfonyl/Sulfamoyl Derivatives (e.g., 4-(Methylsulfonyl)benzeneboronic acid): Polar groups may slow coupling due to steric hindrance or electronic deactivation .

- Target Compound: The fluorinated alkyl chain may sterically hinder coupling partners, though fluorine’s inductive effect could balance reactivity. No direct data available; inferred from analogs.

Key Research Findings

- Suzuki-Miyaura Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) effectively couple benzeneboronic acids with aryl halides, but steric bulk (e.g., butyl chains) may require tailored ligands ().

- Biological Activity: Sulfamoyl and sulfonyl derivatives (e.g., 4-(Methylsulfonylamino)phenylboronic acid) exhibit protease inhibition, suggesting the target’s fluorinated chain could modulate drug-target interactions .

- Thermal Stability : Sulfanyl groups (–S–) generally confer lower thermal stability than sulfonyl (–SO₂–) analogs (e.g., vs. 18).

生物活性

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a crucial feature for their application in drug design, particularly in the context of targeting biomolecules such as proteins and enzymes.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₂H₁₃BFO₂S

- Molecular Weight : 248.11 g/mol

The presence of the fluorobutylsulfanyl group enhances the lipophilicity and may influence the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have indicated that derivatives of boronic acids, including this compound, exhibit inhibitory effects on various enzymes. Notably, boronic acids are known to inhibit serine proteases and other hydrolases by forming stable complexes with the active site residues.

- Cholinesterase Inhibition : A study on similar boronic acid derivatives revealed their potential as cholinesterase inhibitors, which are critical in treating conditions like Alzheimer's disease. The inhibitory activity was measured using Ellman's spectrophotometric method, showing promising IC50 values comparable to established inhibitors like tacrine .

- Protease Inhibition : Boronic acids have also been explored for their ability to inhibit proteases involved in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the boronic acid moiety can significantly enhance potency against specific proteases.

Interaction with Insulin

Research has highlighted the interaction of boronic acids with insulin, emphasizing their role in stabilizing this critical hormone. Computational modeling studies suggest that certain boronic acid derivatives can bind effectively to insulin, potentially influencing its stability and activity . The binding interactions primarily involve non-covalent interactions such as hydrogen bonding and van der Waals forces.

Case Study 1: Cholinesterase Inhibition

In a comparative study of various cholinesterase inhibitors, this compound was synthesized and tested alongside other derivatives. The results indicated that specific modifications led to enhanced selectivity towards acetylcholinesterase over butyrylcholinesterase, showcasing the potential for developing targeted therapies for neurodegenerative diseases.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 4d | 0.15 | 3.2 |

| Tacrine | 0.12 | - |

| 4-(4-FBS)-Boronate | 0.20 | 2.5 |

Case Study 2: Insulin Stabilization

A theoretical model was developed to study the interaction between insulin and various boronic acids, including our compound of interest. The findings indicated that the binding energy contributed significantly to the stability of insulin, with favorable interactions observed at key amino acid residues .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. Start with a halogenated benzene derivative (e.g., bromo- or iodo-substituted) and couple it with a pre-functionalized 4-fluoro-butylsulfanyl boronic ester. Ensure anhydrous conditions and use palladium catalysts (e.g., Pd(PPh₃)₄) with a mild base (e.g., Na₂CO₃). The fluorobutylsulfanyl group may require protection (e.g., thioether stabilization) during synthesis to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation of the boronic acid group. Use desiccants to minimize moisture exposure. Similar fluorinated boronic acids are hygroscopic and prone to decomposition at room temperature; strict temperature control is critical .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to verify the fluorobutylsulfanyl substituent and boronic acid moiety. The NMR signal will confirm fluorine presence.

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- HPLC : Assess purity (>95% is typical for research-grade boronic acids; see and for analogous compounds).

- FT-IR : Identify B-O and S-C vibrational stretches .

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of the boronic acid group in cross-coupling reactions?

- Methodological Answer : The fluorine atom on the butylsulfanyl chain indirectly influences the aryl ring’s electron density, potentially accelerating transmetallation steps in Suzuki reactions. However, steric hindrance from the butyl group may reduce coupling efficiency. Compare reaction rates with non-fluorinated analogs (e.g., 4-butylsulfanyl-benzeneboronic acid) to isolate electronic vs. steric effects. Optimize ligand choice (e.g., bulky ligands for steric mitigation) .

Q. What are the challenges in introducing the 4-Fluoro-butylsulfanyl moiety during synthesis, and how can they be mitigated?

- Methodological Answer :

- Thioether Stability : The sulfanyl group is prone to oxidation. Use inert atmospheres and reducing agents (e.g., DTT) during synthesis.

- Boronic Acid Protection : Employ pinacol ester protection to stabilize the boronic acid during sulfanyl group introduction. Deprotect post-synthesis using mild acidic conditions.

- Purification : Column chromatography with silica gel may degrade boronic acids; use reverse-phase HPLC or recrystallization instead .

Data Contradiction Analysis

Q. Why might reported yields for Suzuki reactions involving this compound vary across studies?

- Methodological Answer : Variations arise from:

- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(dppf) can alter turnover numbers.

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Oxygen Sensitivity : Trace oxygen degrades Pd catalysts; use degassed solvents.

- Substrate Purity : Impurities in the boronic acid (e.g., anhydride byproducts, as noted in ) reduce coupling efficiency. Validate purity via HPLC before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。